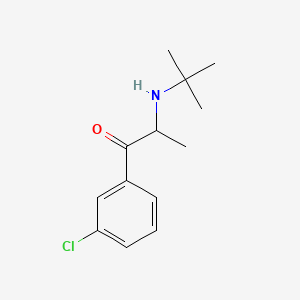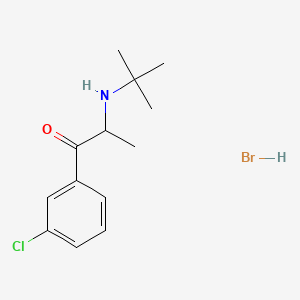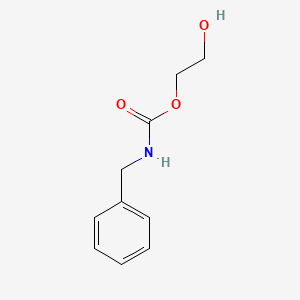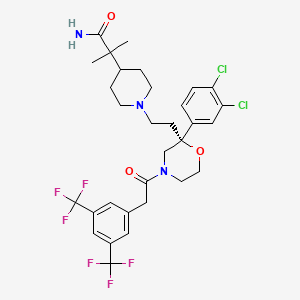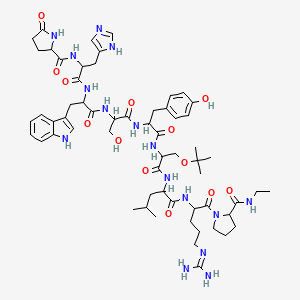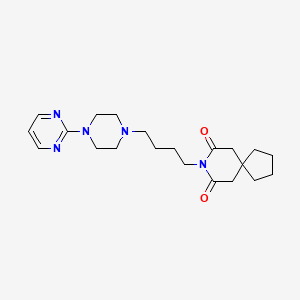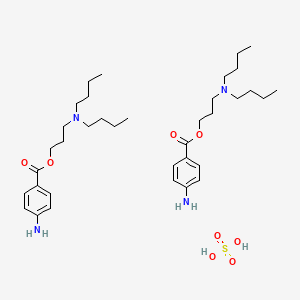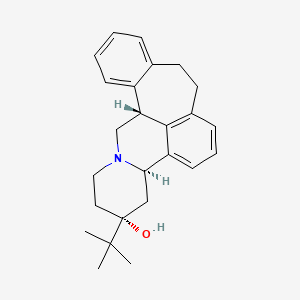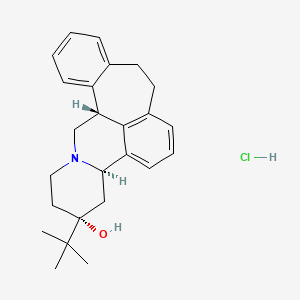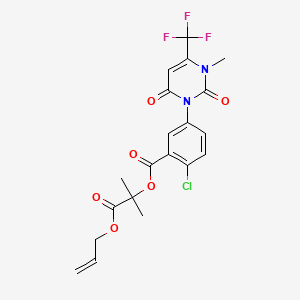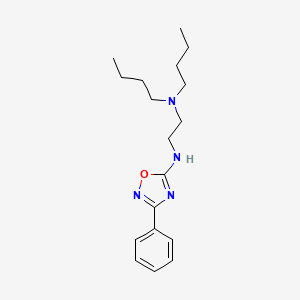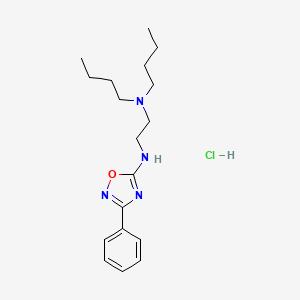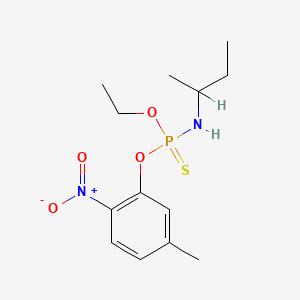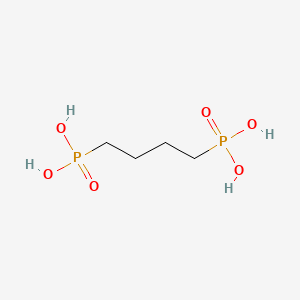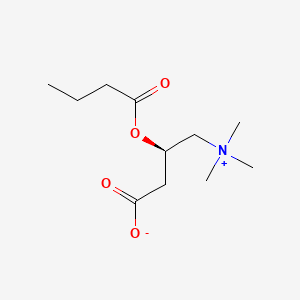
Butyrylcarnitine
描述
Butyrylcarnitine is a C4-acylcarnitine that is the O-butanoyl derivative of carnitine. It plays a role as a human metabolite and is a butyrate ester .
Synthesis Analysis
Acylcarnitines, including Butyrylcarnitine, are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is crucial in the metabolic flexibility of cells, allowing for the regulation of intracellular trafficking of carbons between mitochondria and cytosol .
Molecular Structure Analysis
The molecular formula of Butyrylcarnitine is C11H21NO4. Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .
Chemical Reactions Analysis
Acylcarnitine analysis is a useful test for identifying patients with inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias . The method involves flow-injection analysis of esterified or underivatized acylcarnitines species and detection using a precursor-ion scan . Alternative methods utilize liquid chromatographic separation of isomeric and isobaric species and/or detection by selected reaction monitoring .
Physical And Chemical Properties Analysis
Butyrylcarnitine has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It has 8 freely rotating bonds .
科学研究应用
Newborn Screening for Metabolic Disorders
- Scientific Field : Biomedicine
- Application Summary : Butyrylcarnitine is used in newborn screening programs to detect inherited metabolic disorders . The focus is on reducing false positives and distinguishing between two rare diseases that involve butyrylcarnitine elevation: short-chain acylCoA dehydrogenase deficiency (SCADD) and isobutyrylCoA dehydrogenase deficiency (IBDD) .
- Methods of Application : The acylcarnitine profile of 121 newborns with a C4 increase was investigated using tandem mass spectrometry with whole blood samples spotted on filter paper .
- Results : Seven new biomarkers were identified using a non-parametric ANOVA analysis. These new ratios were shown to be robust in discriminating between false positives and IBDD patients, false positives and SCADD patients, or SCADD and IBDD patients .
Diagnosis of Organic Acidemias and Fatty Acid Oxidation Disorders
- Scientific Field : Clinical Biochemistry
- Application Summary : Butyrylcarnitine is used in the diagnosis of organic acidemias and fatty acid oxidation disorders . The method quantitates more than 40 different acylcarnitine species, identifying, confirming, and monitoring patients with these disorders .
- Methods of Application : The method uses ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to resolve C4- and C5-DC isomers and isobars, and quantitate these species using multiple-reaction monitoring (MRM) .
- Results : The method allows for the differentiation of isobutyrylcarnitine and butyrylcarnitine, which derive from different metabolic pathways .
Biomarker for Diabetic Retinopathy
- Scientific Field : Ophthalmology
- Application Summary : Butyrylcarnitine has been found to have significantly higher concentrations in the patient group with diabetic retinopathy compared to the non-diabetic retinopathy group .
- Methods of Application : The method of application is not specified in the source .
- Results : The concentrations of butyrylcarnitine showed a 1.31-fold change in the diabetic retinopathy patient group compared with the non-diabetic retinopathy group .
Biomarker for Diabetic Cardiomyopathy
- Scientific Field : Cardiology
- Application Summary : Butyrylcarnitine has been explored as a potential biomarker for the early diagnosis of Diabetic Cardiomyopathy (DCM) . The study aimed to understand the mechanism of acylcarnitines in the development of DCM .
- Methods of Application : The method of application is not specified in the source .
- Results : The study recruited 50 simple type 2 diabetes mellitus patients and 50 DCM patients for a retrospective non-interventional study .
Biomarker for Retinopathy of Prematurity
- Scientific Field : Ophthalmology
- Application Summary : Butyrylcarnitine has been identified as a potential metabolic biomarker in common ocular diseases, such as retinopathy of prematurity .
- Methods of Application : The method of application is not specified in the source .
- Results : The study suggests that carnitines could be valuable biomarkers for identifying and monitoring ocular diseases .
Biomarker for Rhegmatogenous Retinal Detachment
- Scientific Field : Ophthalmology
- Application Summary : Butyrylcarnitine has been identified as a potential metabolic biomarker in common ocular diseases, such as rhegmatogenous retinal detachment .
- Methods of Application : The method of application is not specified in the source .
- Results : The study suggests that carnitines could be valuable biomarkers for identifying and monitoring ocular diseases .
Biomarker for Diabetic Cardiomyopathy
- Scientific Field : Cardiology
- Application Summary : Butyrylcarnitine has been explored as a potential biomarker for the early diagnosis of Diabetic Cardiomyopathy (DCM) . The study aimed to understand the mechanism of acylcarnitines in the development of DCM .
- Methods of Application : The method of application is not specified in the source .
- Results : The study recruited 50 simple type 2 diabetes mellitus patients and 50 DCM patients for a retrospective non-interventional study .
Biomarker for Retinopathy of Prematurity
- Scientific Field : Ophthalmology
- Application Summary : Butyrylcarnitine has been identified as a potential metabolic biomarker in common ocular diseases, such as retinopathy of prematurity .
- Methods of Application : The method of application is not specified in the source .
- Results : The study suggests that carnitines could be valuable biomarkers for identifying and monitoring ocular diseases .
Biomarker for Rhegmatogenous Retinal Detachment
- Scientific Field : Ophthalmology
- Application Summary : Butyrylcarnitine has been identified as a potential metabolic biomarker in common ocular diseases, such as rhegmatogenous retinal detachment .
- Methods of Application : The method of application is not specified in the source .
- Results : The study suggests that carnitines could be valuable biomarkers for identifying and monitoring ocular diseases .
未来方向
属性
IUPAC Name |
(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFHHGCZUCMBN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180266 | |
| Record name | Butyrylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butyrylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Butyrylcarnitine | |
CAS RN |
25576-40-3 | |
| Record name | Butyryl-L-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyrylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



